![molecular formula C19H21N3OS B602237 Cyamemazine sulfoxide CAS No. 13384-45-7](/img/structure/B602237.png)
Cyamemazine sulfoxide
Descripción general
Descripción
Cyamemazine sulfoxide is a metabolite of cyamemazine, a phenothiazine derivative primarily used as an antipsychotic and anxiolytic agent. Cyamemazine is known for its unique pharmacological profile, which includes potent antagonistic effects on serotonin receptors, particularly 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C . This compound retains some of these properties, contributing to the overall therapeutic effects of cyamemazine.
Aplicaciones Científicas De Investigación
Introduction to Cyamemazine Sulfoxide
This compound is a metabolite of cyamemazine, an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychotic disorders. Understanding the applications of this compound is crucial for optimizing therapeutic strategies and minimizing side effects associated with antipsychotic medications.
Pharmacological Profile
Cyamemazine acts primarily as a dopamine D2 receptor antagonist, with additional serotonin 5-HT2A receptor antagonistic properties. These mechanisms contribute to its efficacy in managing psychotic symptoms while minimizing extrapyramidal side effects commonly associated with other antipsychotics. This compound, while less potent than its parent compound, exhibits some pharmacological activity that is relevant to its clinical applications.
Affinity for Receptors
Research indicates that this compound has a modest affinity for serotonin 5-HT2A receptors, which plays a role in its overall therapeutic effects. However, its contribution to receptor occupancy in vivo appears limited compared to its parent compound and the N-desmethyl metabolite of cyamemazine, which has a significantly higher affinity for these receptors .
Antipsychotic Treatment
Cyamemazine and its metabolites, including this compound, are primarily utilized in treating schizophrenia and acute psychotic episodes. The unique receptor profile of cyamemazine allows it to be effective in reducing psychotic symptoms while maintaining a lower incidence of side effects such as tardive dyskinesia .
Stability in Biological Samples
A study evaluating the stability of various antipsychotics, including cyamemazine, in oral fluid samples found that this compound levels were stable over time. This stability is crucial for therapeutic drug monitoring and ensuring consistent dosing in clinical practice .
Case Study: Monitoring Plasma Levels
In a clinical study involving patients treated with cyamemazine, researchers measured plasma levels of both cyamemazine and its metabolites, including this compound. The findings demonstrated that while plasma levels of this compound were significant, they did not correlate strongly with receptor occupancy, suggesting limited direct pharmacological impact on therapeutic outcomes .
Effects on Cardiac Ion Channels
Another study investigated the effects of cyamemazine metabolites on human cardiac ion channels. The results indicated that while cyamemazine itself could influence cardiac function, the role of this compound was less pronounced. This highlights the importance of understanding the safety profile of metabolites in long-term treatment scenarios .
Comparative Data Table
The following table summarizes key data regarding the pharmacological properties and clinical relevance of this compound compared to its parent compound:
Compound | Receptor Affinity (5-HT2A) | Receptor Affinity (D2) | Clinical Application | Side Effects |
---|---|---|---|---|
Cyamemazine | High | Moderate | Antipsychotic treatment | Low incidence of extrapyramidal effects |
This compound | Modest | Low | Limited direct application | Minimal impact on side effects |
Mecanismo De Acción
Target of Action
Cyamemazine Sulfoxide is a metabolite of Cyamemazine, a typical antipsychotic drug of the phenothiazine class . The primary targets of Cyamemazine are dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
this compound, similar to its parent compound Cyamemazine, likely interacts with its targets by blocking the dopamine D2 and serotonin 5-HT2A receptors . This blocking action inhibits the overactivity of dopamine and serotonin in the brain, which can lead to symptoms of schizophrenia and psychosis-associated anxiety .
Biochemical Pathways
It is known that the blocking of dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream neurotransmitter systems and neural circuits . This can lead to a reduction in symptoms of schizophrenia and psychosis-associated anxiety .
Pharmacokinetics
Cyamemazine is metabolized in the liver into two main metabolites: monodesmethyl cyamemazine and this compound It is known that the plasma levels of n-desmethyl cyamemazine, another metabolite of cyamemazine, can reach steady-state levels at 2 to 12 times higher than those of cyamemazine .
Análisis Bioquímico
Cellular Effects
Its parent compound, Cyamemazine, is known to have potent anxiolytic effects and lacks extrapyramidal side effects due to its interaction with 5-HT2C receptors
Molecular Mechanism
Its parent compound, Cyamemazine, behaves like an atypical antipsychotic due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyamemazine sulfoxide typically involves the oxidation of cyamemazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain product purity and consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography ensures high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: Cyamemazine sulfoxide primarily undergoes reduction and substitution reactions. The sulfoxide group can be reduced back to the parent compound, cyamemazine, using reducing agents like sodium borohydride . Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Cyamemazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Cyamemazine: The parent compound with a broader receptor profile.
Monodesmethyl Cyamemazine: Another metabolite with high affinity for serotonin receptors.
Uniqueness: Cyamemazine sulfoxide is unique due to its specific receptor binding profile and its role as a metabolite that contributes to the overall pharmacological effects of cyamemazine. Unlike monodesmethyl cyamemazine, which has a higher affinity for serotonin receptors, this compound shows a balanced affinity for both serotonin and dopamine receptors, making it a valuable compound for studying the pharmacodynamics of cyamemazine .
Actividad Biológica
Cyamemazine sulfoxide is a metabolite of cyamemazine, an atypical antipsychotic drug primarily used for the treatment of schizophrenia and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and clinical implications.
Overview of Cyamemazine and Its Metabolites
Cyamemazine (Tercian®) is known for its antagonistic properties at dopamine D2 receptors and serotonin 5-HT(2A) receptors. The pharmacological profile of cyamemazine is characterized by a lower incidence of extrapyramidal side effects compared to typical antipsychotics, attributed to its serotonergic activity. This compound, along with its desmethyl metabolite, N-desmethyl cyamemazine, plays a role in the overall therapeutic effects of cyamemazine.
Receptor Affinity and Biological Activity
Dopamine and Serotonin Receptor Interactions
Research indicates that this compound exhibits modest affinity for serotonin 5-HT(2A) receptors but does not significantly contribute to dopamine D2 receptor occupancy in vivo. A study involving positron emission tomography (PET) demonstrated that while plasma levels of this compound were approximately double those of N-desmethyl cyamemazine, they did not significantly influence receptor occupancy at clinically relevant doses. The estimated inhibition constant () for N-desmethyl cyamemazine at D2 receptors was about fivefold higher than for 5-HT(2A) receptors, suggesting that this metabolite is more pharmacologically active than this compound in this context .
Metabolite | Receptor | Affinity () |
---|---|---|
N-desmethyl cyamemazine | D2 | 48.7 nM |
N-desmethyl cyamemazine | 5-HT(2A) | 10.6 nM |
This compound | 5-HT(2A) | Modest |
Pharmacokinetics and Stability
Cyamemazine and its metabolites have been studied for their stability in biological fluids. A recent study evaluated the stability of various antipsychotic drugs, including cyamemazine, in oral fluid samples over time. Results indicated that cyamemazine maintained relatively stable concentrations over a period of 28 days, which is crucial for understanding its pharmacokinetic profile in clinical settings .
Analyte | Day 1 (ng/mL) | Day 28 (ng/mL) | Relative Loss (%) |
---|---|---|---|
Cyamemazine | 199.3 | 185.8 | -6 |
Clinical Implications
The clinical significance of this compound primarily lies in its contribution to the overall therapeutic effects of cyamemazine. While it does not appear to play a major role in receptor occupancy, understanding its pharmacokinetics can help clinicians optimize treatment regimens for patients with schizophrenia or anxiety disorders.
Case Study Insights
In a cohort study involving patients treated with various doses of cyamemazine, it was observed that N-desmethyl cyamemazine levels correlated strongly with therapeutic outcomes, while this compound did not show significant contributions to receptor occupancy or clinical efficacy. This highlights the importance of monitoring metabolite levels to ensure effective treatment outcomes .
Propiedades
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHNCFJFKSBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747386 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-45-7 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.